Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate
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Overview
Description
Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate is a complex organic compound with the molecular formula C₁₃H₇N₃Na₂O₁₀S. It is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate typically involves the diazotization of 2-hydroxy-3-nitro-5-sulphonatophenylamine followed by coupling with 2,4-dihydroxybenzoic acid. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines from the nitro group.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, with temperature, pH, and solvent playing crucial roles .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products have different properties and applications depending on the nature of the modifications .
Scientific Research Applications
Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate has a wide range of scientific research applications:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of colored materials and as a tracer in various industrial processes.
Mechanism of Action
The mechanism of action of disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate involves its interaction with specific molecular targets. The compound’s azo group can participate in electron transfer reactions, while the hydroxyl and nitro groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Disodium 2,5-dihydroxy-1,4-benzoquinone: Another disodium salt with similar applications in the dye industry.
Disodium 2-[(4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo]benzoate: A compound with similar structural features and applications.
Uniqueness
Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its vibrant color and stability make it particularly valuable in industrial applications .
Properties
CAS No. |
72152-59-1 |
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Molecular Formula |
C13H7N3Na2O10S |
Molecular Weight |
443.26 g/mol |
IUPAC Name |
disodium;3-[(5-carboxy-2,4-dihydroxyphenyl)diazenyl]-5-nitro-4-oxidobenzenesulfonate |
InChI |
InChI=1S/C13H9N3O10S.2Na/c17-10-4-11(18)7(3-6(10)13(20)21)14-15-8-1-5(27(24,25)26)2-9(12(8)19)16(22)23;;/h1-4,17-19H,(H,20,21)(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
DRNABAUJRSESTF-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C=C(C(=C1N=NC2=C(C=C(C(=C2)C(=O)O)O)O)[O-])[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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